molecular formula C20H19FN2O5S B4333328 4-[2-(4-FLUOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE

4-[2-(4-FLUOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE

Cat. No.: B4333328
M. Wt: 418.4 g/mol
InChI Key: XXINGEFTJGHYBD-UHFFFAOYSA-N
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Description

“4-[2-(4-FLUOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE” is a complex organic compound that features a morpholine ring, an oxazole ring, and various substituents including a fluorophenyl and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[2-(4-FLUOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE” typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl and methoxyphenyl groups: These groups can be introduced via substitution reactions.

    Formation of the morpholine ring: This step might involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions might target the oxazole ring or the sulfonyl group.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, it might be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, it could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of “4-[2-(4-FLUOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE” would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-(4-chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
  • 4-{2-(4-bromophenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine

Uniqueness

The presence of the fluorophenyl group might confer unique properties, such as increased lipophilicity or altered electronic effects, compared to its chloro or bromo analogs.

Properties

IUPAC Name

4-[2-(4-fluorophenyl)-4-(4-methoxyphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5S/c1-26-16-6-8-17(9-7-16)29(24,25)19-20(23-10-12-27-13-11-23)28-18(22-19)14-2-4-15(21)5-3-14/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXINGEFTJGHYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(4-FLUOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE
Reactant of Route 2
Reactant of Route 2
4-[2-(4-FLUOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE
Reactant of Route 3
4-[2-(4-FLUOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE
Reactant of Route 4
Reactant of Route 4
4-[2-(4-FLUOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE
Reactant of Route 5
Reactant of Route 5
4-[2-(4-FLUOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE
Reactant of Route 6
Reactant of Route 6
4-[2-(4-FLUOROPHENYL)-4-(4-METHOXYBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE

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